Cas no 4148-67-8 (D-Glucitol,1,3:2,4:5,6-tris-O-(phenylmethylene)-)
4148-67-8 structure
Product Name:D-Glucitol,1,3:2,4:5,6-tris-O-(phenylmethylene)-
CAS-nummer:4148-67-8
MF:C27H26O6
MW:446.491748332977
CID:334313
PubChem ID:219932
Update Time:2025-04-19
D-Glucitol,1,3:2,4:5,6-tris-O-(phenylmethylene)- Chemische en fysische eigenschappen
Naam en identificatie
-
- D-Glucitol,1,3:2,4:5,6-tris-O-(phenylmethylene)-
- 1,3_2,4_5,6-TRI-O-BENZYLIDENE-D-GLUCITOL
- 1,2
- 1,2:3,4-DI-O-ISOPROPYLIDENE-SS-D-ARABINPYRANOSE
- 1,3:2,4:5,6-tribenzylidene-L-iditol
- NSC1753
- 4148-67-8
- SCHEMBL20747758
- NSC-1753
- 1,4:5,6-TRI-O-BENZYLIDENE-D-GLUCITOL
-
- Inchi: 1S/C27H26O6/c1-4-10-18(11-5-1)25-28-16-21(30-25)24-23-22(31-27(33-24)20-14-8-3-9-15-20)17-29-26(32-23)19-12-6-2-7-13-19/h1-15,21-27H,16-17H2
- InChI-sleutel: YZYKMYZMAYASBX-UHFFFAOYSA-N
- LACHT: O1C(C2C=CC=CC=2)OC2COC(C3C=CC=CC=3)OC2C1C1COC(C2C=CC=CC=2)O1
Berekende eigenschappen
- Exacte massa: 446.17300
- Monoisotopische massa: 446.17293854g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 33
- Aantal draaibare bindingen: 4
- Complexiteit: 612
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 7
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.8
- Topologisch pooloppervlak: 55.4Ų
Experimentele eigenschappen
- PSA: 55.38000
- LogboekP: 4.69760
D-Glucitol,1,3:2,4:5,6-tris-O-(phenylmethylene)- Gerelateerde literatuur
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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